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molecular formula C9H8O2 B1583819 3-Isochromanone CAS No. 4385-35-7

3-Isochromanone

Cat. No. B1583819
M. Wt: 148.16 g/mol
InChI Key: ILHLUZUMRJQEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372921B1

Procedure details

Recovery of isochromanones after the reaction is possible by concentration of reaction mixture or extraction with organic solvents such as ethyl acetate, methylene chloride, toluene, xylene, and ethylbenzene. Depending on the target isochromanones, when there are two layers, i.e., water layer and product layer, it is possible to separate the water layer and remove it. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, and the solubility in water is low so that the target compound can be recovered by the operation of separation. Further, it is possible to obtain high purity 3-isochromanone by distillation purification under reduced pressure.
[Compound]
Name
isochromanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
isochromanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].C(Cl)Cl.[C:10]1(C)[CH:15]=[CH:14]C=[CH:12][CH:11]=1.C(C1C=CC=CC=1)C>O.C1(C)C(C)=CC=CC=1>[CH2:5]1[C:6]2[C:12](=[CH:11][CH:10]=[CH:15][CH:14]=2)[CH2:2][C:1](=[O:3])[O:4]1

Inputs

Step One
Name
isochromanones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
isochromanones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate the water layer
CUSTOM
Type
CUSTOM
Details
remove it
CUSTOM
Type
CUSTOM
Details
at 85° C.
CUSTOM
Type
CUSTOM
Details
can be recovered by the operation of separation

Outcomes

Product
Name
Type
product
Smiles
C1OC(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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